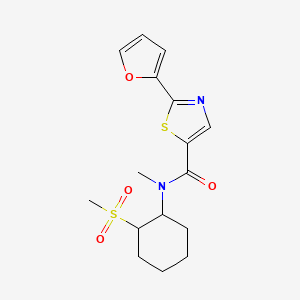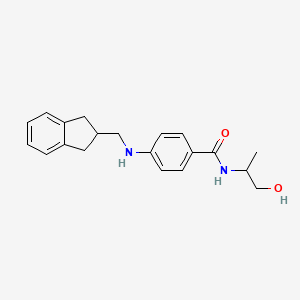![molecular formula C19H27N5O B7038000 N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7038000.png)
N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide is a complex organic compound that features a benzamide core linked to a pyrazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone, followed by methylation.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under reductive amination conditions.
Final Coupling: The final step involves coupling the pyrazole and piperidine moieties to the benzamide core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzamide core or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or cancers.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core may bind to the active site of an enzyme, while the pyrazole and piperidine moieties enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1-methylpiperidin-3-yl)-4-aminobenzamide: Similar structure but lacks the pyrazole moiety.
N-methyl-N-(1-methylpiperidin-3-yl)-4-(1H-pyrazol-5-yl)benzamide: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide is unique due to the presence of both the pyrazole and piperidine moieties, which may confer enhanced biological activity and specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-11-21-22-18(14)12-20-16-8-6-15(7-9-16)19(25)24(3)17-5-4-10-23(2)13-17/h6-9,11,17,20H,4-5,10,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLNKZWCIPKLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CNC2=CC=C(C=C2)C(=O)N(C)C3CCCN(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Pyrimidin-5-yl-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7037917.png)
![N-[(1R)-1-(3-chlorophenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide;hydroiodide](/img/structure/B7037927.png)
![2-(2-fluorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B7037940.png)
![N-ethyl-2,2-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]oxan-4-amine](/img/structure/B7037948.png)
![N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide](/img/structure/B7037955.png)
![N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine](/img/structure/B7037961.png)
![N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine](/img/structure/B7037965.png)
![N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine](/img/structure/B7037985.png)


![N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7038019.png)
![1-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one](/img/structure/B7038021.png)
![1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol](/img/structure/B7038027.png)
![1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B7038034.png)
